molecular formula C14H15NO B12115461 Benzenamine, 2-[(3-methylphenoxy)methyl]- CAS No. 1016509-14-0

Benzenamine, 2-[(3-methylphenoxy)methyl]-

Cat. No.: B12115461
CAS No.: 1016509-14-0
M. Wt: 213.27 g/mol
InChI Key: GHOVAXOTSMWGIA-UHFFFAOYSA-N
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Description

Benzenamine, 2-[(3-methylphenoxy)methyl]- is an aromatic amine derivative characterized by a benzene ring substituted with an amino group (-NH₂) at the 2-position and a 3-methylphenoxymethyl group at the adjacent position. The phenoxy moiety (3-methylphenoxy) is linked to the benzene ring via a methylene bridge (-CH₂-), resulting in the structural formula C₁₄H₁₅NO (molecular weight: 213.28 g/mol). This compound belongs to a class of benzenamine derivatives where substituents influence electronic, steric, and pharmacokinetic properties.

Properties

CAS No.

1016509-14-0

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

2-[(3-methylphenoxy)methyl]aniline

InChI

InChI=1S/C14H15NO/c1-11-5-4-7-13(9-11)16-10-12-6-2-3-8-14(12)15/h2-9H,10,15H2,1H3

InChI Key

GHOVAXOTSMWGIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC2=CC=CC=C2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2-[(3-methylphenoxy)methyl]- typically involves the reaction of 2-chloromethylbenzenamine with 3-methylphenol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-methylphenol attacks the chloromethyl group of 2-chloromethylbenzenamine, resulting in the formation of the desired product.

Reaction Conditions:

    Reagents: 2-chloromethylbenzenamine, 3-methylphenol

    Solvent: Anhydrous ethanol

    Catalyst: Sodium hydroxide

    Temperature: 60-70°C

    Reaction Time: 6-8 hours

Industrial Production Methods

In an industrial setting, the production of Benzenamine, 2-[(3-methylphenoxy)methyl]- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same reagents and reaction conditions as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2-[(3-methylphenoxy)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic medium

    Reduction: Hydrogen gas (H₂) with a palladium catalyst

    Substitution: Bromine (Br₂) in the presence of a Lewis acid catalyst

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Brominated aromatic compounds

Scientific Research Applications

Benzenamine, 2-[(3-methylphenoxy)methyl]- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Investigated for its potential as a ligand in enzyme inhibition studies.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of Benzenamine, 2-[(3-methylphenoxy)methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include binding to the active site of an enzyme, altering its activity, or interacting with receptor sites to modulate cellular responses.

Comparison with Similar Compounds

Substituent Variations on the Phenoxy Group

  • Benzenamine, 3-(2-methoxyethoxy)- (CAS 110178-35-3): Features a methoxyethoxy group (-OCH₂CH₂OCH₃) at the 3-position instead of the methylphenoxy group.
  • 2-(3-Methylphenoxy)ethylamine (C₁₀H₁₃NO): Replaces the benzenamine core with a simpler ethylamine chain. The absence of the aromatic amine reduces conjugation effects, altering reactivity and biological targeting.

Modifications to the Amine Group

  • Benzenamine, 3-methyl- (CAS 108-44-1): A simpler analog with a methyl group at the 3-position. The lack of a phenoxymethyl group results in lower molecular weight (121.18 g/mol) and higher volatility.

Functional and Electronic Properties

Compound Substituent(s) Molecular Weight (g/mol) Key Electronic Effects
Target Compound 2-NH₂; 3-methylphenoxymethyl 213.28 Electron-donating methyl enhances aromatic ring electron density.
3-Chlorobenzenamine 3-Cl 127.57 Electron-withdrawing Cl decreases electron density, increasing acidity.
3-(2-Methoxyethoxy)aniline 3-OCH₂CH₂OCH₃ 167.20 Ether groups increase polarity and steric hindrance.
4-Trifluoromethoxy-N-[...]benzenamine 4-OCF₃; bromophenyl 497.23 Strong electron-withdrawing CF₃ reduces amine basicity.

Serotonin Transporter (SERT) Affinity

  • N,N-dimethyl-2-(2-amino-4-(18)F-fluorophenylthio)-benzylamine (4-(18)F-ADAM): A fluorinated benzenamine derivative with a thioether linkage. Demonstrates high SERT binding (inhibition constant = 0.081 nM) due to the electron-deficient fluorophenyl group enhancing target interaction.

Antioxidant and Antihypertensive Potential

  • 2-Methyl-,2-[4-[bis[4-(diethylamino)-2-methylphenyl]methyl]phenoxy]ethyl ester: A multi-substituted benzenamine with diethylamino groups, showing antioxidant activity (IC₅₀ = 3.45 µM). The target compound’s simpler structure may lack comparable activity but could serve as a lead for optimization.

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